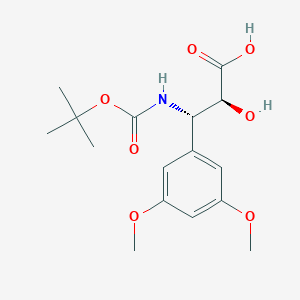
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
Overview
Description
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including pharmaceuticals and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be used to infer the characteristics of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . Similarly, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was achieved using a click chemistry approach, which is a variant of the 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which can be used to synthesize other compounds. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate was studied to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate . This indicates that Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate could also be a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using quantum chemical calculations and experimental methods. The Density Functional Theory (DFT) method is commonly used to calculate molecular geometric parameters, vibrational frequencies, and electronic properties . For instance, the antimicrobial activity of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate was determined experimentally . These studies provide a framework for understanding the properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate.
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their degradation is highly dependent on the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low. Notably, chlorophenols possess strong organoleptic effects, affecting water quality and aquatic ecosystems (Krijgsheld & Gen, 1986).
Application in Synthesis and Drug Development
Isoxazole derivatives, akin to the structure of interest, have been recognized for their medicinal and biological relevance. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing several metal passivators and light-sensitive materials, demonstrates the utility of similar compounds in developing environmentally benign synthesis methods that are efficient and practical (Gu et al., 2009).
Toxicological Studies
Studies on chlorophenols (CPs) have provided valuable insights into their toxic effects on fish, highlighting mechanisms such as oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenicity. These findings underscore the environmental and health risks associated with chlorophenol contamination and the importance of monitoring and controlling their presence in the environment (Ge et al., 2017).
Environmental Chemistry and Fate
The research on DDT isomers and their environmental transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, highlights the complex pathways through which chlorinated organic compounds, including chlorophenols, undergo in the environment. These transformations significantly impact environmental health and necessitate careful consideration in the study of related compounds (Ricking & Schwarzbauer, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXWSPETWYDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376973 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate | |
CAS RN |
4357-94-2 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)





![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)
